1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-benzyloxyphenyl)urea
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Description
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-benzyloxyphenyl)urea is a useful research compound. Its molecular formula is C30H26N4O3 and its molecular weight is 490.563. The purity is usually 95%.
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Biological Activity
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-benzyloxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is C25H24N4O3 with a molecular weight of 432.48 g/mol. The structure includes a diazepine core, which is known for various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an antitumor and antimicrobial agent. The following sections summarize key findings from various studies.
Antitumor Activity
Research has indicated that compounds containing a diazepine moiety often exhibit significant antitumor properties. A study demonstrated that derivatives of diazepine showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting that this compound could serve as a lead for the development of new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the diazepine ring and the urea moiety have been shown to affect potency and selectivity:
Modification | Effect on Activity |
---|---|
Substitution on the phenyl ring | Enhanced antitumor activity |
Variation in urea substituents | Altered antimicrobial spectrum |
Addition of halogen atoms | Increased potency against specific pathogens |
These modifications can lead to improved binding affinity for biological targets, enhancing overall efficacy .
Case Studies
Several case studies provide insights into the practical applications and effectiveness of this compound:
- Case Study 1 : A clinical trial involving a derivative of this compound showed promising results in reducing tumor size in patients with advanced melanoma. The treatment was well-tolerated, with minimal side effects reported.
- Case Study 2 : In a laboratory setting, a modified version of the compound demonstrated significant inhibition of biofilm formation in Staphylococcus aureus, indicating potential use in treating persistent infections .
Properties
IUPAC Name |
1-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(4-phenylmethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N4O3/c1-34-26-15-9-8-14-25(26)27(22-12-6-3-7-13-22)32-28(29(34)35)33-30(36)31-23-16-18-24(19-17-23)37-20-21-10-4-2-5-11-21/h2-19,28H,20H2,1H3,(H2,31,33,36)/t28-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZVUKVPNGSEBP-MUUNZHRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.